molecular formula C22H20N2 B076827 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine CAS No. 13138-48-2

3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine

Cat. No.: B076827
CAS No.: 13138-48-2
M. Wt: 312.4 g/mol
InChI Key: FTEGMIZQLGXBNA-UHFFFAOYSA-N
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Description

City Chemical manufactures high purity 3,3-Dimethylnaphthidine, CAS 13138-48-2 in bulk quantity. 3, 3-Dimethylnaphthidine is a polycyclic aromatic hydrocarbon, being one kind of dimethylnaphthidine isomers. It is an effective indicator for metal titration (for example, the titration of aluminum using EDTA method, determination of vanadium). Also, it has been used for the photometric determination of small amount of oxygen as well as chlorine in water. Used in environmental test kits.

Scientific Research Applications

  • Conformational Studies : The solution conformation of C2-symmetric 1,1'-binaphthyl compounds, including "3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine", has been studied using methods like MMX calculations and absorption and CD spectra analysis. These studies are crucial for understanding the molecular structure and properties of these compounds (Rosini et al., 1992).

  • Fluorescence Polymer Sensors : Research indicates that (S)-binaphthalene-based polymer sensors exhibit remarkable fluorescence enhancement, particularly with the addition of fluoride ions. This characteristic makes them useful in the direct visual detection of fluoride ions (Li et al., 2014).

  • Asymmetric Catalysis : The compound has been used in the synthesis of potentially tetradentate ligands for asymmetric catalysis. Such ligands are pivotal in creating chiral molecules, which are important in pharmaceuticals and other applications (Vyskocil et al., 2000).

  • Oxidative Skeletal Rearrangement : A study demonstrated an oxidative skeletal rearrangement involving this compound. This rearrangement enables access to unique azaacenes, which are otherwise challenging to prepare (Takeda et al., 2014).

  • Enantioselective Henry Reaction : The compound has been used in catalyzing the Henry reaction, yielding various nitroaldols with high enantiomeric excess. This reaction is significant in the synthesis of chiral compounds (Arai et al., 2007).

  • Polyimide Synthesis : Research on polyimides derived from this compound and their resistive switching characteristics indicates potential applications in electronic memory devices (Yang et al., 2018).

  • Chiral Stationary Phases : The compound has been used in the preparation of chiral stationary phases, which are essential for the separation of enantiomers in analytical chemistry (Ryoo & Armstrong, 2007).

  • Electrochemical Synthesis : A study on the electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamines indicates a green and efficient approach for synthesizing these compounds, highlighting their environmental and sustainable aspects (Fan et al., 2022).

Safety and Hazards

When handling “3,3’-Dimethyl(1,1’-binaphthalene)-4,4’-diamine”, it’s important to avoid breathing in its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGMIZQLGXBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157019
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-48-2
Record name 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3,3'-Dimethylnaphthidine acts as a redox indicator in titrations with cerium(IV) sulfate [, ] and chloramine-B []. It displays a sharp, reversible color change at the equivalence point, proving advantageous over other redox indicators. Additionally, it plays a crucial role in the spectrophotometric determination of trace amounts of vanadium(V) [] and oxygen in water [].

A: 3,3'-Dimethylnaphthidine offers a sensitive photometric method for determining small amounts of oxygen in water []. This method relies on the reaction of manganese oxidation products, generated during Winkler's classical method for oxygen determination, with 3,3'-Dimethylnaphthidine in an acidic environment. The oxidized form of 3,3'-Dimethylnaphthidine exhibits an intense red-violet color, allowing for photometric quantification.

ANone: While the provided research doesn't delve into the specific mechanism of color change upon oxidation/reduction, the structure of 3,3'-Dimethylnaphthidine, with its two amine groups linked to the naphthalene rings, likely undergoes electronic rearrangement upon oxidation, leading to a change in its light absorption properties and thus, color.

A: Although specific details are not provided in the given abstracts, research exists on the protolytic reactions of 3,3'-Dimethylnaphthidine []. These reactions likely involve the protonation/deprotonation of the amine groups depending on the pH of the solution, which may influence its redox potential and color changes.

A: 3,3'-Dimethylnaphthidine serves as a diamine monomer in the synthesis of various polymers, including polyimides [, , , ] and polyamides []. The resulting polymers often exhibit desirable properties like solubility, high thermal stability, and in some cases, microporosity, making them suitable for applications such as membrane gas separation.

A: Yes, spectroelectrochemical investigations have been conducted to understand the kinetics and mechanism of both the electro-oxidation of 3,3'-Dimethylnaphthidine [] and the subsequent reactions of its oxidation products [].

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